Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate
Overview
Description
Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by the presence of a benzothiadiazole ring, which is known for its strong electron-withdrawing properties, making it a valuable building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate typically involves the reaction of 2,1,3-benzothiadiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiadiazole ring to its dihydro form.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Hydrolysis is typically carried out using aqueous sodium hydroxide (NaOH) under reflux conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiadiazole derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-diabetic and anti-inflammatory properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its strong electron-withdrawing properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The benzothiadiazole ring acts as an electron acceptor, which can enhance the electronic properties of the resulting compounds. This makes it valuable in the development of photoluminescent materials and electronic devices . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate: Known for its coordination ability and use in the synthesis of metal complexes.
Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate: Utilized in the synthesis of heteroaryl-containing benzamide derivatives.
The uniqueness of this compound lies in its benzothiadiazole ring, which imparts strong electron-withdrawing properties, making it particularly valuable in electronic and photoluminescent applications .
Properties
IUPAC Name |
ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-10(13)6-7-3-4-8-9(5-7)12-15-11-8/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZNXGHXCQJHGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=NSN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456222 | |
Record name | ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195505-47-6 | |
Record name | ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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